
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in medicinal chemistry for their anti-inflammatory, analgesic, and anti-viral properties .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of certain precursors . For example, the synthesis of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl involved the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . Density functional theory (DFT) is often used to evaluate the stability, nature of bonding, and reactivity of these compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with proteins. For example, one study found that a similar compound exhibited binding affinity for two SARS-COV-2 proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using DFT. This includes evaluating hyper-conjugative interactions within the molecules, which account for the bioactivity of the compound .Aplicaciones Científicas De Investigación
Antiviral Activity
The compound has been found to have antiviral activity . Specifically, it has shown effectiveness against the tobacco mosaic virus. This suggests potential applications in the development of new antiviral drugs or treatments .
Antibacterial Activity
Research has indicated that the compound has antibacterial activity . It has been found to be effective against both Gram-positive and Gram-negative bacteria. This opens up possibilities for its use in the creation of new antibacterial agents .
Antifungal Activity
The compound has also demonstrated antifungal properties . This suggests that it could be used in the development of new antifungal treatments .
Anticancer Activity
The compound has shown potential as an anticancer agent . It has been found to be particularly effective against breast cancer cell lines. This suggests that it could be used in the development of new treatments for breast cancer .
Herbicidal Properties
The compound has been found to have herbicidal properties . This suggests potential applications in agriculture, particularly in the development of new herbicides .
Inhibition of Human Recombinant Serotonin
The compound has been found to inhibit human recombinant serotonin . This suggests potential applications in the treatment of conditions related to serotonin, such as depression .
Synthesis of Important Triazolinone Herbicide Sulfentrazone
The compound is a key intermediate for the synthesis of the important triazolinone herbicide Sulfentrazone . This suggests potential applications in the production of this herbicide .
Antiproliferative Agents
The compound has shown potential as an antiproliferative agent . This suggests that it could be used in the development of new treatments for conditions characterized by abnormal cell growth, such as cancer .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4S/c1-28-14-5-11(6-15(9-14)29-2)19(27)25-20-24-13(10-30-20)8-18(26)23-12-3-4-16(21)17(22)7-12/h3-7,9-10H,8H2,1-2H3,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJDQHKSMXTEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

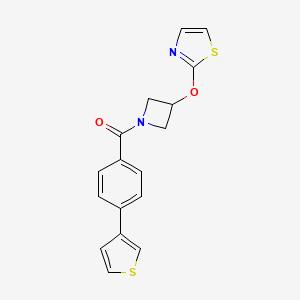
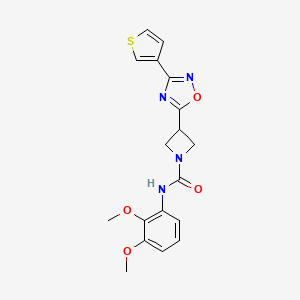
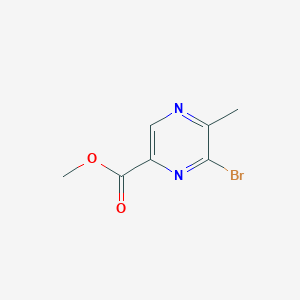
![1-(2,2-diethoxyethyl)-2-[(naphthalen-1-yloxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2435284.png)
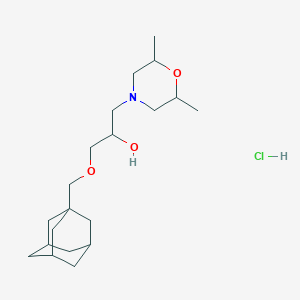
![(Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2435290.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2435292.png)

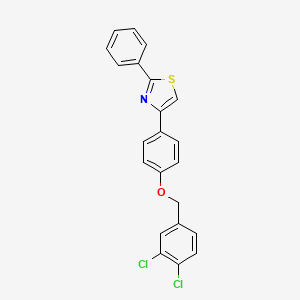
![(E)-N'-methoxy-N-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2435299.png)
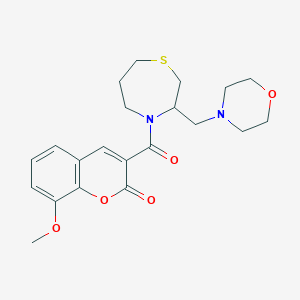
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)
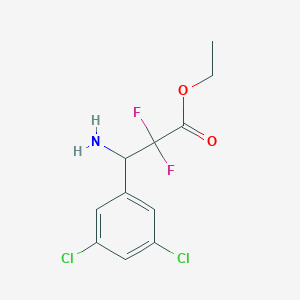
![5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2435304.png)